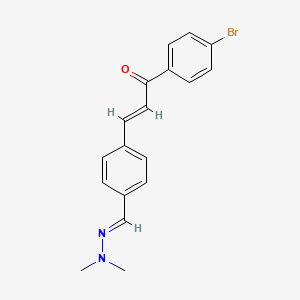

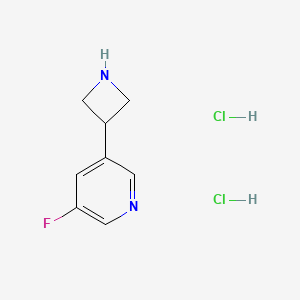

![molecular formula C13H10BrN3O3S B2514263 5-溴-N-(2-(4-氧代噻吩并[3,2-d]嘧啶-3(4H)-基)乙基)呋喃-2-甲酰胺 CAS No. 2034504-31-7](/img/structure/B2514263.png)

5-溴-N-(2-(4-氧代噻吩并[3,2-d]嘧啶-3(4H)-基)乙基)呋喃-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N-(4-bromophenyl)furan-2-carboxamide, a related compound to the one , was achieved by reacting furan-2-carbonyl chloride with 4-bromoaniline in the presence of triethylamine, yielding a high product yield of 94% . This process was further extended to create a series of analogues through the Suzuki-Miyaura cross-coupling reaction, which utilized triphenylphosphine palladium as a catalyst and potassium phosphate as a base. The yields of these analogues varied from moderate to good, ranging between 43% and 83% . Although the specific synthesis of 5-bromo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-2-carboxamide is not detailed, the methodologies applied in the synthesis of related compounds provide a foundational understanding of the potential synthetic routes that could be employed.

Molecular Structure Analysis

The molecular structure of the compounds in this class, including the one of interest, is characterized by the presence of a furan ring attached to a carboxamide group, which is further substituted with various aryl or heteroaryl groups. The structural analysis of these compounds is crucial as it relates to their biological activity. In the case of the N-(4-bromophenyl)furan-2-carboxamide analogues, computational docking studies and molecular dynamics simulations were used to validate their interaction with bacterial targets, demonstrating the importance of the molecular structure in the activity of these compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are significant as they can influence the final product's purity, yield, and biological activity. The Suzuki-Miyaura cross-coupling reaction, in particular, is a pivotal step in the synthesis of the analogues, as it allows for the introduction of various substituents into the furan carboxamide framework . The reactivity of these compounds can also be inferred from their antibacterial activity, suggesting that the functional groups present are capable of interacting with biological targets.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 5-bromo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-2-carboxamide are not provided, the properties of similar compounds have been studied. The antimicrobial activity of related carboxamides was correlated with their topological indices using Hansch analysis, which indicates that the physical and chemical properties of these molecules, such as electronic and steric factors, play a role in their biological activity . The QSAR models developed from this analysis were cross-validated, suggesting that the physical and chemical properties of these compounds can be predictive of their biological function .

科学研究应用

抗菌活性

5-溴-N-(2-(4-氧代噻吩并[3,2-d]嘧啶-3(4H)-基)乙基)呋喃-2-甲酰胺及其相关化合物在抗菌研究中显示出显著的前景。研究表明它们具有有效的抗菌和抗分枝杆菌活性。例如,该类中的某些衍生物已证明对一系列微生物菌株具有显着的有效性,包括革兰氏阴性菌和革兰氏阳性菌,以及结核分枝杆菌和鸟分枝杆菌菌株 (Chambhare 等人,2003 年)。此外,其他研究合成了具有强 DNA 亲和力的类似化合物,显示出针对 T. b. rhodesiense 和 P. falciparum 等病原体的显着体外活性 (Ismail 等人,2004 年)。

合成应用

这些化合物的合成涉及复杂的化学过程,有助于合成有机化学的发展。例如,已经记录了通过溴化物的氨解制备各种衍生物,尽管没有发现它们的抗菌活性显着 (Elliott 等人,1987 年)。类似地,已经探索了新型吡唑并嘧啶衍生物作为抗癌和抗 5-脂氧合酶剂的合成,反映了这些化合物在药物开发中的多功能性 (Rahmouni 等人,2016 年)。

抗过敏和抗癌潜力

该化学类中的一些衍生物已显示出作为抗过敏剂的潜力。研究表明,噻吩并嘧啶酮环上的特定取代基可以导致口服抗过敏活性 (Temple 等人,1979 年)。此外,在癌症研究中探索这些化合物正在进行中,一些衍生物对癌细胞系表现出细胞毒活性 (Rahmouni 等人,2016 年)。

安全和危害

The safety and hazards associated with “5-bromo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-2-carboxamide” are not specified in the retrieved sources . As with any chemical compound, appropriate safety measures should be taken when handling and storing this compound to prevent exposure and potential harm.

属性

IUPAC Name |

5-bromo-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrN3O3S/c14-10-2-1-9(20-10)12(18)15-4-5-17-7-16-8-3-6-21-11(8)13(17)19/h1-3,6-7H,4-5H2,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFLSTUPYYPGAJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=C1N=CN(C2=O)CCNC(=O)C3=CC=C(O3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

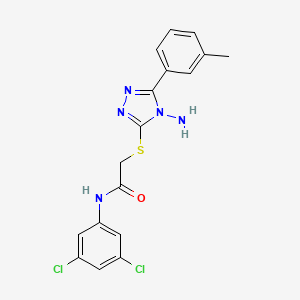

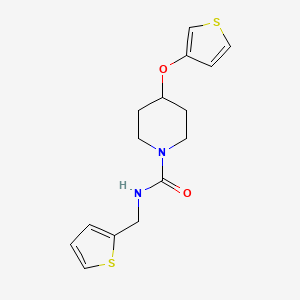

![2-[(4-ethyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)thio]-N-(4-fluorobenzyl)acetamide](/img/structure/B2514181.png)

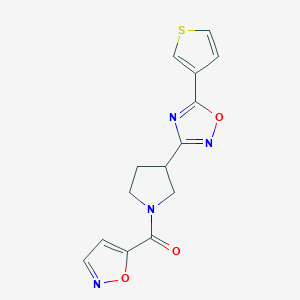

![(6Ar,12aR)-9,12a-dihydroxy-2,3-dimethoxy-8-(3-methylbut-2-enyl)-6,6a-dihydrochromeno[3,4-b]chromen-12-one](/img/structure/B2514185.png)

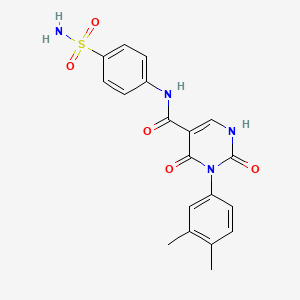

![N-(2,5-dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2514193.png)

![3-Aminobicyclo[3.2.1]octane-3-carboxylic acid;hydrochloride](/img/structure/B2514195.png)

![N-[4-(diethylamino)phenyl]-4-phenoxybutanamide](/img/structure/B2514199.png)

![2-Amino-5-[(4-bromophenyl)methyl]-5-(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one](/img/structure/B2514200.png)

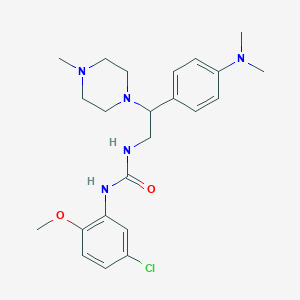

![6-chloro-N2-[2-(3,5-dimethylpiperidin-1-yl)-2-methylpropyl]pyridine-2,5-dicarboxamide](/img/structure/B2514202.png)